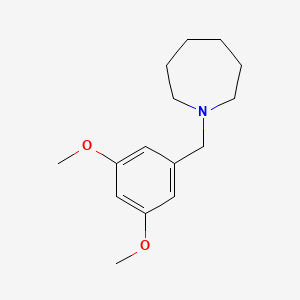![molecular formula C20H18N2O3 B5832920 ethyl [3-(1-naphthoylamino)phenyl]carbamate](/img/structure/B5832920.png)
ethyl [3-(1-naphthoylamino)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [3-(1-naphthoylamino)phenyl]carbamate, commonly known as ENCA, is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. ENCA belongs to the class of compounds known as carbamates, which are widely used in the pharmaceutical industry for their diverse pharmacological properties.
Wirkmechanismus
ENCA exerts its anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This is achieved through the activation of several signaling pathways, including the p53 pathway, which is responsible for regulating cell cycle progression and DNA repair. ENCA has also been found to inhibit the activity of several enzymes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
ENCA has been found to exert several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. ENCA has also been shown to modulate the expression of several genes that are involved in cancer cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ENCA in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying cancer cell biology and developing new cancer therapies. However, ENCA also has several limitations, including its poor solubility in aqueous solutions and its potential toxicity to normal cells.
Zukünftige Richtungen
There are several potential future directions for research on ENCA, including the development of new formulations that improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the molecular mechanisms underlying ENCA's anticancer effects and to identify potential drug targets for cancer therapy. Finally, ENCA's potential therapeutic applications in other diseases, such as inflammatory and neurodegenerative diseases, should also be explored.
Synthesemethoden
ENCA can be synthesized via a multistep process that involves the reaction of 1-naphthoic acid with 3-aminophenyl ethanol, followed by the addition of ethyl chloroformate. The resulting product is then purified using column chromatography to obtain pure ENCA.
Wissenschaftliche Forschungsanwendungen
ENCA has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have shown that ENCA exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. ENCA has also been found to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
ethyl N-[3-(naphthalene-1-carbonylamino)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-2-25-20(24)22-16-10-6-9-15(13-16)21-19(23)18-12-5-8-14-7-3-4-11-17(14)18/h3-13H,2H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWRKAAEZHEUST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)thiourea](/img/structure/B5832845.png)
![3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5832850.png)
![2-(4-ethoxyphenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5832875.png)






![2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5832930.png)


